molecular formula C16H19N3OS B12393627 1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide

1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12393627
M. Wt: 301.4 g/mol
InChI Key: BTZKRRFKIKIADV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS12881479 involves several steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods

Industrial production of DS12881479 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DS12881479 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

Mechanism of Action

DS12881479 exerts its effects by inhibiting the activity of Mnk1. The compound binds to the autoinhibited state of Mnk1, stabilizing the Mnk-specific DFD motif in the DFD-out conformation. This prevents Mnk1 from switching to the active conformation, thereby inhibiting its kinase activity . The inhibition of Mnk1 leads to reduced phosphorylation of eIF4E, which in turn affects translation initiation and tumorigenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DS12881479 is unique due to its high selectivity and potency in inhibiting Mnk1. Its ability to stabilize the autoinhibited state of Mnk1 sets it apart from other inhibitors, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C16H19N3OS/c1-19-9-7-13(8-10-19)15(20)18-16-17-11-14(21-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18,20)

InChI Key

BTZKRRFKIKIADV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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